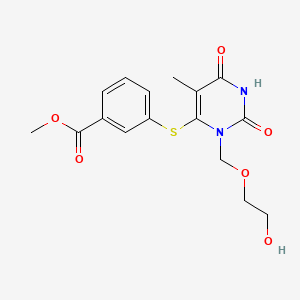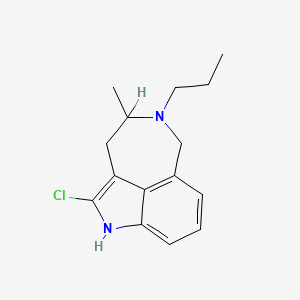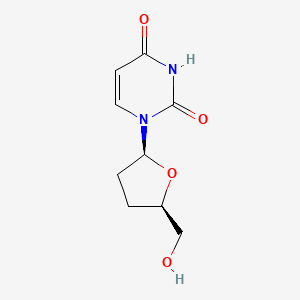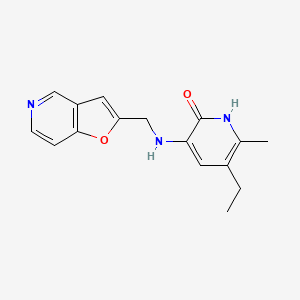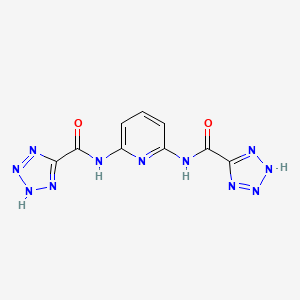
N,N'-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with 5-aminotetrazole under specific conditions . The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the carboxamide linkages . The reaction mixture is then heated to promote the cyclization of the tetrazole rings .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted tetrazole derivatives .
Scientific Research Applications
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, its ability to form stable complexes with metal ions can influence catalytic processes and other chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar structure but lacks the tetrazole rings.
1H-Tetrazole-5-carboxamide: Contains the tetrazole ring but lacks the pyridine ring.
2,2’-(Pyridine-2,6-diyl)bis(1H-tetrazole): Similar structure but with different functional groups.
Uniqueness
N,N’-Pyridine-2,6-diylbis(1H-tetrazole-5-carboxamide) is unique due to its combination of pyridine and tetrazole rings, which confer specific chemical and biological properties . This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research .
Properties
CAS No. |
66492-68-0 |
|---|---|
Molecular Formula |
C9H7N11O2 |
Molecular Weight |
301.23 g/mol |
IUPAC Name |
N-[6-(2H-tetrazole-5-carbonylamino)pyridin-2-yl]-2H-tetrazole-5-carboxamide |
InChI |
InChI=1S/C9H7N11O2/c21-8(6-13-17-18-14-6)11-4-2-1-3-5(10-4)12-9(22)7-15-19-20-16-7/h1-3H,(H,13,14,17,18)(H,15,16,19,20)(H2,10,11,12,21,22) |
InChI Key |
AJTFKMIYTBCMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=NNN=N2)NC(=O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
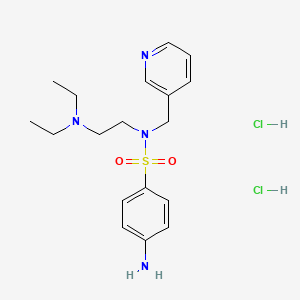
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

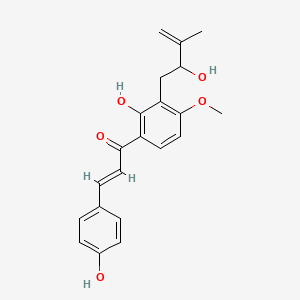
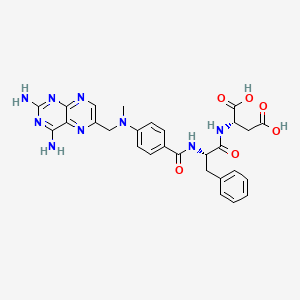
![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)

